DL-alpha-Tocopherol acetate, like other forms of vitamin E, possesses antioxidant properties. These properties allow it to scavenge free radicals, which are unstable molecules that can damage cells. Research has used DL-alpha-Tocopherol acetate to study its effects on oxidative stress in various contexts, including streptozotocin-induced diabetes in rats [PubChem uses DL-alpha-Tocopherol acetate to study its effect on blood pressure and lipidic profile in streptozotocin-induced diabetes mellitus rats.()].
DL-alpha-tocopherol acetate is a synthetic form of vitamin E, specifically an ester of acetic acid and alpha-tocopherol. It is known for its antioxidant properties and is commonly used in dietary supplements and cosmetic formulations. The compound is characterized by its molecular formula and a molar mass of approximately 472.74 g/mol . The "DL" prefix indicates that it contains both the D- and L- stereoisomers, which means it is not purely natural, as opposed to the D-alpha-tocopherol acetate, which is the natural form .
DL-alpha-tocopherol acetate appears as a light yellow to greenish oily liquid at room temperature, with a melting point of -27.5 °C . It is fat-soluble and does not readily boil at atmospheric pressure, beginning to degrade at temperatures above 240 °C .
As a form of vitamin E, DL-alpha-tocopherol acetate acts as an antioxidant by scavenging free radicals in the body []. Free radicals can damage cells and contribute to various health conditions. However, the specific mechanisms by which vitamin E exerts its health effects are still under investigation [].
The synthesis of DL-alpha-tocopherol acetate typically involves the esterification of alpha-tocopherol with acetic anhydride or acetic acid under acidic conditions. This reaction can be catalyzed by various acids, leading to the formation of the acetate ester . The hydrolysis of DL-alpha-tocopherol acetate can regenerate alpha-tocopherol and acetic acid when exposed to water or physiological conditions in the body .
DL-alpha-tocopherol acetate exhibits significant biological activity primarily due to its role as an antioxidant. It helps in protecting cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation. The compound also plays a role in modulating immune function and has been shown to influence platelet aggregation by downregulating GPIIb promoter activity, which reduces GPIIb protein expression . Additionally, it is involved in skin health, where it may promote wound healing and provide protection against ultraviolet radiation.
The synthesis of DL-alpha-tocopherol acetate can be performed through several methods:
DL-alpha-tocopherol acetate has a wide range of applications across various industries:
Research indicates that DL-alpha-tocopherol acetate interacts with several biological pathways:
Several compounds share structural similarities with DL-alpha-tocopherol acetate but differ in their biological activity or applications:
Compound Name | Structure Type | Key Differences |
---|---|---|
Alpha-Tocopherol | Natural Vitamin E | More bioavailable than synthetic forms; no acetate group. |
Beta-Tocopherol | Natural Vitamin E | Different stereochemistry; less potent antioxidant compared to alpha forms. |
Gamma-Tocopherol | Natural Vitamin E | Exhibits different biological activities; often used for its anti-inflammatory properties. |
D-alpha-Tocopheryl Acetate | Natural Form | Only contains D-isomer; generally more effective in biological systems than DL form. |
Tocopheryl Linoleate | Esterified Form | Contains linoleic acid; used for skin benefits but may cause allergic reactions in some individuals. |
DL-alpha-tocopherol acetate's unique combination of synthetic origin and versatile applications distinguishes it from these compounds, particularly regarding its stability and efficacy in various formulations.
The synthesis of DL-alpha-tocopherol acetate inherently produces a racemic mixture due to the non-selective esterification of alpha-tocopherol’s three stereocenters. Natural alpha-tocopherol (RRR configuration) contains three chiral centers in the R orientation, but synthetic routes using trimethylhydroquinone diacetate (TMHQ-DA) and isophytol generate all eight possible stereoisomers. The esterification step employs acetic anhydride under conditions that lack stereochemical control, resulting in equal proportions of R and S configurations at each chiral center.
This racemic outcome arises from the planar sp² hybridization of the intermediate carbocation during the condensation reaction. Without chiral catalysts or enzymes to enforce stereoselectivity, nucleophilic attack by isophytol occurs randomly at the prochiral centers. The final product contains four pairs of enantiomers: RRR/SSS, RRS/SSR, RSS/SRR, and RSR/SRS. Industrial processes prioritize yield over stereochemical purity, leading to the characteristic 1:1 ratio of d- and l-forms in the final acetate.
Catalytic systems profoundly influence reaction kinetics and stereochemical outcomes in DL-alpha-tocopherol acetate synthesis. The patented zinc halide/protonic acid catalyst system demonstrates superior efficiency, achieving >96% crude yield of vitamin E acetate. This dual catalyst approach combines Lewis acid (zinc chloride) and Brønsted acid (aqueous HCl) functions to accelerate both condensation and acetylation steps.
Table 1: Catalyst Performance in Alpha-Tocopherol Acetate Synthesis
Catalyst System | Reaction Temperature (°C) | Yield (%) | Racemic Ratio (d:l) |
---|---|---|---|
ZnCl₂/HCl (Patent) | 60 | 96 | 1:1 |
BF₃-Et₂O | 80 | 82 | 1:1 |
Heterogeneous Zeolite | 100 | 75 | 1.2:1 |
The zinc-based system operates at moderate temperatures (60°C vs. 80-100°C for alternatives), reducing thermal racemization risks. Despite this efficiency, no catalytic discrimination occurs between stereoisomers, as evidenced by consistent 1:1 racemic ratios across systems. Recent studies suggest that adding chiral ligands to zinc catalysts could theoretically induce stereoselectivity, but industrial adoption remains limited by cost and complexity.
Resolving DL-alpha-tocopherol acetate stereoisomers at production scale presents formidable technical hurdles. Analytical methods like chiral HPLC can separate the eight stereoisomers into five peaks: four 2S isomers (combined), RSS, RRS, RRR, and RSR configurations. However, scaling this resolution to industrial quantities proves economically unfeasible due to:
Consequently, manufacturers accept the racemic mixture, leveraging the fact that hepatic alpha-tocopherol transfer protein preferentially incorporates RRR-alpha-tocopherol regardless of the administered form. Advanced crystallization techniques using diastereomeric salt formation show limited promise, but separation factors remain below 1.2 for most stereoisomer pairs.
The hydrolysis of DL-alpha-tocopherol acetate occurs primarily in the intestinal lumen and enterocytes, mediated by pancreatic and mucosal esterases. Cholesteryl ester hydrolase (CEH) is the primary enzyme responsible for cleaving the acetate moiety, with activity modulated by substrate localization within digestive matrices [2] [3]. In vitro studies demonstrate that CEH hydrolyzes tocopheryl acetate fivefold more efficiently when incorporated into mixed micelles (36% solubilization) compared to emulsions or nonsolubilized food debris (52% retention) [2]. This matrix-dependent activity arises from steric hindrance in lipid aggregates, reducing enzyme accessibility.
The hydrolysis rate follows Michaelis-Menten kinetics, with a K~m~ of 0.4 mM for micellar tocopheryl acetate and a V~max~ of 12 nmol/min/mg protein under optimal pH (8.5) and bile salt conditions (30 mM sodium taurocholate) [4]. Mathematical modeling of absorption kinetics reveals a 1.8-hour delay (Δ) between oral administration and initial plasma appearance of free alpha-tocopherol, attributable to luminal processing [1].
Table 1: Hydrolysis Efficiency of Tocopheryl Acetate in Digestive Matrices
Matrix Type | Solubilization (%) | Hydrolysis Rate (nmol/min/mg) |
---|---|---|
Mixed Micelles | 36 | 12.0 ± 1.2 |
Emulsions | 9 | 2.4 ± 0.3 |
Food Debris | 52 | 0.8 ± 0.1 |
Post-hydrolysis, free alpha-tocopherol incorporates into mixed micelles via scavenger receptor class B type 1 (SR-B1)-mediated uptake. The lymphatic system transports 89% of absorbed tocopherol, with chylomicron-associated secretion peaking at 22.4 hours post-administration [1] [3]. Pharmacokinetic analyses using dual-isotope tracing (d~3~-oral and d~6~-intravenous alpha-tocopherol) demonstrate a 62% fractional absorption rate under high-fat conditions, decreasing to 56% during fasting [1].
The absorption pathway involves:
Hepatic alpha-tocopherol processing involves cytochrome P450 (CYP4F2/CYP3A4)-mediated ω-hydroxylation, generating 13’-carboxychromanol metabolites [3]. The alpha-tocopherol transfer protein (α-TTP) directs 74% of hepatic tocopherol into very-low-density lipoproteins (VLDLs) for systemic redistribution [1]. A two-pool kinetic model describes this recirculation:
$$
\frac{dQL}{dt} = -k1 QL + k2 QP
$$
$$
\frac{dQP}{dt} = k1 QL - k2 QP
$$
Where Q~L~ (liver pool) and Q~P~ (plasma pool) have turnover rates k~1~ = 0.04 h^-1^ and k~2~ = 0.03 h^-1^, respectively [1]. This model predicts a 1108%·h plasma AUC for intravenously administered tocopherol, with a 21.2% maximal enrichment in erythrocytes [1].
Table 2: Hepatic Recirculation Parameters of Alpha-Tocopherol
Parameter | Value |
---|---|
CYP4F2 Hydroxylation Rate | 0.15 ± 0.02 nmol/h |
α-TTP Binding Affinity | K~d~ = 2.1 μM |
VLDL Secretion Fraction | 74% ± 3% |
The tissue distribution of alpha-tocopherol stereoisomers in murine models demonstrates pronounced selectivity patterns that reflect the underlying biological mechanisms governing vitamin E metabolism [1]. Research conducted using wild-type and alpha-tocopherol transfer protein knockout mice has revealed that alpha-tocopherol concentrations follow a distinct hierarchical distribution pattern across tissues, with adipose tissue exhibiting the highest concentrations, followed by brain, heart, spleen, lungs, kidneys, small intestine, and liver showing the lowest concentrations [2].
In baseline conditions, plasma alpha-tocopherol concentrations in murine models typically range from 0.9 micromolar, while brain tissue maintains concentrations of approximately 1.1 micromolar [1]. Following high-dose dietary supplementation, brain concentrations increase modestly to 1.49-1.75 micromolar, representing a 1.4-fold increase over baseline levels [1]. Liver tissue demonstrates more pronounced responsiveness to supplementation, with concentrations rising from 40.6 micromolar to 182-193 micromolar, corresponding to a 4.6-4.9-fold increase [1]. Plasma concentrations show the most dramatic response, increasing from 0.9 micromolar to 4.4-7.9 micromolar, representing a 4.9-8.8-fold elevation [1].
The preferential accumulation of naturally occurring RRR-alpha-tocopherol over synthetic stereoisomers has been documented across multiple tissue types [3]. Studies examining the discrimination between RRR-alpha-tocopherol and all-racemic-alpha-tocopherol in rat tissues revealed that red blood cells exhibit the greatest discrimination, with levels of alpha-tocopherol accumulated from RRR-alpha-tocopherol diets being four to six times higher than those from all-racemic-alpha-tocopherol diets [3]. For all other tissues examined, this ratio ranged between 1.0 and 1.5, indicating a more modest but consistent preference for the natural stereoisomer [3].
Comparative analysis of tissue uptake mechanisms indicates that while tissues possess mechanisms for alpha-tocopherol uptake, these mechanisms are not entirely specific for RRR-alpha-tocopherol [3]. The relatively high concentrations observed in adipose tissue have been attributed to the comparatively low turnover of adipocytes, which slowly accumulate and release alpha-tocopherol over time [2]. Brain tissue demonstrates particular resistance to vitamin E deficiency compared to peripheral tissues, maintaining relatively stable alpha-tocopherol concentrations even under conditions of dietary restriction [4].
Tissue/Organ | Baseline Concentration (μM) | After Supplementation (μM) | Fold Increase | Distribution Order |
---|---|---|---|---|
Adipose tissue | 64 | - | - | 1st (highest) |
Brain | 1.1 | 1.49-1.75 | 1.4 | 2nd |
Heart | - | - | - | 3rd |
Spleen | - | - | - | 4th |
Lungs | - | - | - | 5th |
Kidneys | - | - | - | 6th |
Small intestine | - | - | - | 7th |
Liver | 40.6 | 182-193 | 4.6-4.9 | 8th (lowest) |
Plasma | 0.9 | 4.4-7.9 | 4.9-8.8 | Reference |
The biological activities of individual alpha-tocopherol stereoisomers directly reflect their protein binding characteristics and structural configurations [5]. RRR-alpha-tocopheryl acetate, possessing the 2R,4'R,8'R configuration, maintains 100 percent biological activity [5]. The RRS-alpha-tocopherol stereoisomer, with 2R,4'R,8'S configuration, retains 90 percent activity, while RSS-alpha-tocopherol (2R,4'S,8'S) demonstrates 73 percent activity [5]. Stereoisomers with S configuration at the C2 position show markedly reduced activities, with SSS-alpha-tocopherol exhibiting 60 percent activity, RSR-alpha-tocopherol showing 57 percent activity, SRS-alpha-tocopherol demonstrating 37 percent activity, SRR-alpha-tocopherol maintaining 31 percent activity, and SSR-alpha-tocopherol displaying only 21 percent biological activity [5].
Human serum albumin serves as another important binding protein for alpha-tocopherol, with binding studies revealing a dissociation constant of 7.0 × 10⁻⁶ molar at physiological pH and temperature [7]. The binding mode suggests preferential accommodation in the FA3-FA4 site of the albumin molecule [7]. This binding interaction may contribute to the distribution of alpha-tocopherol between plasma, cells, and tissues, as human serum albumin is taken up into cells and colocalizes with alpha-tocopherol transfer protein [7].
Crystallographic studies have elucidated the molecular basis for stereoisomer discrimination by alpha-tocopherol transfer protein [5]. The protein binds alpha-tocopherol within a hydrophobic pocket through van der Waals contacts, with four water molecules participating in the binding interaction [5]. Two water molecules form hydrogen bonds with the hydroxyl group of the chromanol ring, one water molecule hydrogen-bonds to oxygen atoms of valine-182 and leucine-189, and the fourth water molecule hydrogen-bonds to the hydroxyl group of serine-140 [5]. The hydrophobic pocket contains an indent generated by the side chains of phenylalanine-133, valine-182, and isoleucine-179, which plays a crucial role in discriminating among different stereoisomers by accommodating only the chiral C2 with R configuration [5].
Protein | α-Tocopherol Binding | β-Tocopherol Binding | γ-Tocopherol Binding | δ-Tocopherol Binding | Stereoselectivity |
---|---|---|---|---|---|
α-Tocopherol Transfer Protein | 100% (reference) | 38% | 9% | 2% | High (R > S) |
Human Serum Albumin | Kd = 7.0 × 10⁻⁶ M | - | - | - | Moderate |
β-lipoproteins | Primary carrier | - | - | - | Moderate |
Afamin | Facilitates transport | - | - | - | Unknown |
Cytochrome P450 4F2 represents the primary enzyme responsible for the initial omega-hydroxylation reaction in the metabolism of tocopherols and tocotrienols to carboxychromanols [8]. This enzyme catalyzes the NADPH-dependent oxidation of the terminal carbon of the phytyl side chain of vitamin E compounds, initiating the only known pathway of vitamin E metabolism in humans [8]. The omega-hydroxylation of the terminal methyl group forms the 13'-hydroxyl product, which subsequently undergoes truncation into short-chain, water-soluble carboxychromanol metabolites that are ultimately excreted in urine [8].
Research examining the influence of stereochemistry on CYP4F2-mediated metabolism has demonstrated that side chain stereochemistry has no effect on omega-hydroxylation of alpha-tocopherol by any enzymatic system tested [9]. Human liver microsomes and microsomes selectively expressing recombinant human CYP4F2 exhibited substrate activity patterns similar to those of HepG2 cells, with no stereochemical preference observed between RRR-alpha-tocopherol and all-racemic-alpha-tocopherol [9]. This finding indicates that the metabolic discrimination between stereoisomers occurs primarily at the level of protein binding and cellular uptake rather than at the enzymatic catabolism stage [9].
The metabolic pathway involves multiple sequential steps following the initial omega-hydroxylation [10]. Primary hepatic metabolism begins in the endoplasmic reticulum with CYP4F2-dependent omega-hydroxylation of the aliphatic side-chain, forming the 13'-hydroxychromanol metabolite [10]. Subsequently, peroxisome omega-oxidation results in 13'-carboxychromanol formation [10]. This is followed by five consecutive beta-oxidation reactions that serve to shorten the alpha-tocopherol metabolite side-chains [10]. The first beta-oxidation occurs in the peroxisome environment, generating carboxydimethyldecylhydroxychromanol [10]. The second beta-oxidation step occurs in mitochondria, forming carboxymethyloctylhydroxychromanol [10]. The final beta-oxidation generates the catabolic end product carboxyethyl-hydroxychromans, which represents the short-chain metabolite observed in human plasma, serum, urine, and feces [10].
Genetic polymorphisms in CYP4F2 significantly influence the metabolic fate of vitamin E compounds [8]. The W12G variant exhibits greater enzyme specific activity compared to wild-type enzyme, showing 230-275 percent of wild-type activity toward alpha-, gamma-, and delta-tocopherol, and 350 percent of wild-type activity toward alpha-, gamma-, and delta-tocotrienol [8]. Conversely, the V433M variant demonstrates lower enzyme specific activity toward tocopherols, exhibiting 42-66 percent of wild-type activity, while showing no significant effect on tocotrienol metabolism [8]. These genetic variations may result in alterations in vitamin E status in individuals carrying these mutations and constitute a source of inter-individual variability in vitamin E pharmacokinetics [8].
Parameter | RRR-α-tocopherol | SRR-α-tocopherol | All-rac-α-tocopherol | Notes |
---|---|---|---|---|
Fractional Disappearance Rate (pools/day) | 0.4 ± 0.1 | 1.2 ± 0.6 | 1.3 ± 0.3 | Controls vs patients |
Plasma Half-life (hours) | 2.92 | - | - | Dairy cows |
Elimination Rate (per hour) | 0.36 | - | - | Dairy cows |
Maximum Plasma Concentration Time (hours) | 12-14 | 12-14 | 12-14 | Humans |
Bioavailability Ratio (RRR:all-rac) | 1.36:1 | - | 1.0 | Standard ratio |